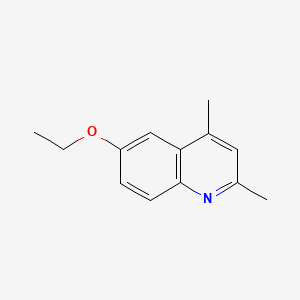

6-Ethoxy-2,4-dimethylquinoline

Description

6-Ethoxy-2,4-dimethylquinoline is a quinoline derivative characterized by ethoxy, methyl, and dimethyl substituents at positions 6, 2, and 4 of the quinoline ring, respectively. It is structurally related to ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), a well-known antioxidant used in animal feed to prevent lipid oxidation . This compound has been identified as a metabolite of ethoxyquin in rats and a byproduct during fishmeal processing, where it contributes to antioxidant activity . Its reduced methylation compared to ethoxyquin (lacking the 2,2-dimethyl groups) may influence solubility, stability, and biological activity.

Properties

IUPAC Name |

6-ethoxy-2,4-dimethylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-4-15-11-5-6-13-12(8-11)9(2)7-10(3)14-13/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBLFAZODHUWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042366 | |

| Record name | Quinoline, 6-ethoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-50-0 | |

| Record name | 2,4-Dimethyl-6-ethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-6234 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-ethoxy-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYL-6-ETHOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XX0276PRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,4-dimethylquinoline can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,4-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-Ethoxy-2,4-dimethylquinoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used as an antioxidant in feed and food, as well as an antidegradation agent for rubber.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,4-dimethylquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the chaperone domain of heat shock protein 90, which is involved in neuroprotection. Additionally, it can trap radicals formed during lipid oxidation, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)

- Structural Differences: Ethoxyquin has a dihydroquinoline backbone with additional 2,2-dimethyl groups, making it more sterically hindered than 6-ethoxy-2,4-dimethylquinoline.

- Physical Properties: Ethoxyquin is a lipophilic liquid, while this compound’s physical state is less documented but likely solid due to reduced alkylation .

- Stability: Ethoxyquin degrades into metabolites like this compound under biological conditions, indicating reduced metabolic stability compared to its derivative .

Dihydroethoxyquin (DHE; 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline)

4-Chloro-3-ethyl-6-methoxy-2-methylquinoline

6-Methoxy-2-arylquinoline Derivatives

- Structural Differences : Aryl groups at position 2 and methoxy at position 6, with carboxylate esters enhancing diversity.

- Synthesis: Prepared via Pd-catalyzed cross-coupling and methylation, differing from the metabolic pathways of this compound .

- the industrial antioxidant role of this compound .

Research Findings and Trends

- Antioxidant Efficacy: Ethoxyquin outperforms this compound in lipid stabilization due to its dihydroquinoline structure and higher alkylation, which delay oxidative degradation .

- Metabolic Pathways: this compound is a terminal metabolite in ethoxyquin degradation, suggesting reduced bioactivity but lower toxicity .

- Synthetic Accessibility: 6-Methoxy-2-arylquinolines require complex Pd-catalyzed reactions, whereas this compound forms spontaneously during ethoxyquin metabolism, limiting synthetic demand .

Biological Activity

6-Ethoxy-2,4-dimethylquinoline is a compound with significant biological activity, primarily studied for its roles in biochemical reactions, cellular effects, and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound (C13H15NO) is a member of the quinoline family characterized by a fused bicyclic structure containing nitrogen. Its ethoxy group at the 6-position alters its solubility and reactivity compared to other quinoline derivatives, such as ethoxyquin (EQ) .

Metabolism and Excretion

this compound is identified as a metabolite of Ethoxyquin. Studies indicate that it is excreted in urine following metabolic processes. Its role as an antioxidant is significant; it stabilizes fat-soluble vitamins and prevents lipid oxidation by trapping free radicals .

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial in protecting cells from oxidative stress. It has been shown to trap radicals generated during lipid oxidation, thereby contributing to cellular protection mechanisms .

Cellular Effects

Influence on Cell Functions

Research indicates that this compound affects various cellular processes, including:

- Cell signaling pathways : It may modulate signaling pathways that are critical for cell survival and proliferation.

- Gene expression : The compound influences the transcription of genes involved in oxidative stress response.

- Cellular metabolism : It plays a role in metabolic pathways that are vital for maintaining cellular homeostasis .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Inhibition of Heat Shock Protein 90 (HSP90) : This protein is involved in neuroprotection. Inhibition may lead to protective effects against neurodegenerative conditions.

- Radical Trapping : The compound's ability to trap free radicals enhances its antioxidant activity, which is critical in preventing cellular damage .

Biological Activities

Research has highlighted several potential biological activities of this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro studies. |

| Neuroprotective | Potentially protects neuronal cells from oxidative stress-related damage. |

Case Studies and Research Findings

- Antioxidant Efficacy : A study demonstrated that this compound effectively reduced lipid peroxidation in cellular models, indicating its potential as an antioxidant agent .

- Cytotoxicity Testing : In vitro assays revealed that the compound exhibited low cytotoxicity against human cell lines up to concentrations of 100 µg/mL, suggesting a favorable safety profile for therapeutic use .

- Animal Studies : Research involving animal models indicated that dietary exposure to this compound led to increased expression of phase II detoxifying enzymes, highlighting its role in enhancing metabolic clearance of xenobiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 6-Ethoxy-2,4-dimethylquinoline, and how do reaction conditions influence yield and purity?

- Methodology : A common approach for synthesizing substituted quinolines involves the Pfitzinger reaction, where isatin derivatives condense with ketones in an alkaline medium. For this compound, modifications may include introducing ethoxy and methyl groups via nucleophilic substitution or alkylation after forming the quinoline core. For example, POCl₃-mediated chlorination (as in 4-Chloro-6,7-dimethoxyquinoline synthesis ) could be adapted, followed by ethoxy substitution. Reaction optimization (temperature, solvent, catalyst) is critical: higher temperatures (140°C) in polyphosphoric acid enhance cyclization efficiency . Yield and purity are monitored via HPLC (>99% purity achievable with column chromatography) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, methyl groups at δ 2.4–2.6 ppm). Aromatic protons in the quinoline ring appear between δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 230.3 for C₁₃H₁₉NO) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., C–H⋯O bonds) .

- HPLC : Validates purity using reversed-phase C18 columns with UV detection .

Q. How should researchers handle this compound safely, given limited toxicological data?

- Methodology : Treat as a hazardous compound (Category 4 acute toxicity: oral, dermal, inhalation) . Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. First aid: rinse skin/eyes with water for 15 minutes; seek medical attention for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Docking Studies : Simulate interactions with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. The ethoxy group’s hydrophobicity may improve binding affinity to hydrophobic pockets .

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with biological activity. For example, methoxy groups in 6-methoxyquinoline derivatives enhance antimicrobial activity .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline derivatives?

- Methodology :

- Batch Reproducibility : Verify purity (>98% via HPLC) and stereochemistry (if applicable) across labs. Impurities like unreacted intermediates (e.g., chlorinated byproducts) may skew results .

- Assay Standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO cytotoxicity). For example, 6-methoxyquinoline shows IC₅₀ variability (±20%) across cancer cell lines due to metabolic differences .

- Meta-Analysis : Pool data from PubChem and ECHA sources to identify trends (e.g., ethoxy substitution correlates with reduced cytotoxicity in non-target tissues) .

Q. How can this compound be optimized for catalytic applications in organic synthesis?

- Methodology :

- Ligand Design : Modify the quinoline core to chelate metals (e.g., Pd or Cu). The ethoxy group’s electron-donating effect stabilizes metal complexes, enhancing catalytic activity in cross-coupling reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve catalyst solubility. For example, 6,7-dimethoxyquinoline derivatives achieve 85% yield in Suzuki-Miyaura reactions using DMF at 80°C .

- Reusability : Immobilize derivatives on silica supports via silylation; assess activity over 5 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.